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1-acetyl-N-ethylpiperidine-3-carboxamide

Catalog No.
S7850705
CAS No.
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-acetyl-N-ethylpiperidine-3-carboxamide

Product Name

1-acetyl-N-ethylpiperidine-3-carboxamide

IUPAC Name

1-acetyl-N-ethylpiperidine-3-carboxamide

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-3-11-10(14)9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14)

InChI Key

XXFFDZLUQSOHIP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN(C1)C(=O)C

Canonical SMILES

CCNC(=O)C1CCCN(C1)C(=O)C

1-acetyl-N-ethylpiperidine-3-carboxamide is a piperidine derivative characterized by the presence of an acetyl group at the nitrogen atom and a carboxamide functional group at the 3-position of the piperidine ring. Its molecular formula is C11H15N2O2C_{11}H_{15}N_{2}O_{2}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 1-acetyl-N-ethylpiperidine-3-carboxamide can be attributed to its functional groups. The acetyl group can undergo hydrolysis to yield acetic acid and N-ethylpiperidine-3-carboxamide. Additionally, the carboxamide moiety may participate in various nucleophilic substitution reactions, particularly with electrophiles, due to the electron-withdrawing nature of the carbonyl group.

Research has indicated that compounds related to 1-acetyl-N-ethylpiperidine-3-carboxamide exhibit significant biological activities. For instance, piperidine derivatives have been studied for their roles as antagonists of transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses . The specific interactions of 1-acetyl-N-ethylpiperidine-3-carboxamide with biological targets remain an area for further investigation but suggest potential therapeutic applications.

The synthesis of 1-acetyl-N-ethylpiperidine-3-carboxamide typically involves several steps:

  • Formation of Piperidine Ring: The initial step may involve the cyclization of a suitable precursor containing a nitrogen source, often via intramolecular reactions.
  • Acetylation: The introduction of the acetyl group can be achieved through acylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
  • Carboxamide Formation: The final step involves converting a carboxylic acid or its derivative into the carboxamide using amine reagents under appropriate conditions.

These methods allow for variations in substituents on the piperidine ring, leading to a diversity of compounds with potentially unique properties.

1-acetyl-N-ethylpiperidine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new analgesics or anti-inflammatory agents.
  • Chemical Research: It can be utilized as a building block in organic synthesis, particularly in creating more complex piperidine derivatives.

Interaction studies involving 1-acetyl-N-ethylpiperidine-3-carboxamide could focus on:

  • Binding Affinity: Evaluating how effectively this compound interacts with specific receptors or enzymes.
  • Mechanism of Action: Understanding how it influences biological pathways, particularly those related to pain and inflammation.

Such studies are crucial for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 1-acetyl-N-ethylpiperidine-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Ethylpiperidine-3-carboxamidePiperidine ring with carboxamide at position 3Lacks acetyl group; primarily studied for its basic properties
1-Acetyl-N-(4-methoxyphenyl)piperidine-3-carboxamideSubstituted phenyl group on nitrogenPotentially enhanced lipophilicity due to methoxy
1-Acetyl-N-(4-fluorophenyl)piperidine-3-carboxamideFluorinated phenyl substitutionIncreased potency due to fluorine's electronegativity

These compounds illustrate variations in substituents that can significantly influence their biological activity and chemical properties.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.136827821 g/mol

Monoisotopic Mass

198.136827821 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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